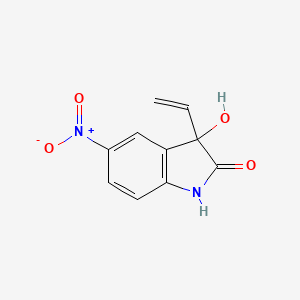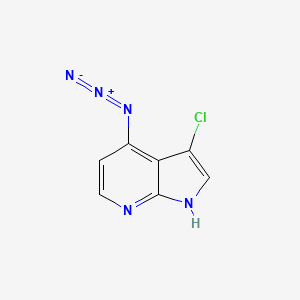![molecular formula C8H7ClN2 B3218751 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-07-2](/img/structure/B3218751.png)
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit the activity of phosphodiesterase 4, which is involved in the regulation of inflammation. It has also been found to bind to the active site of certain kinases, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines in cells, suggesting that it may have anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells in vitro, indicating that it may have potential as an anticancer agent. Additionally, it has been shown to have an effect on the central nervous system, causing sedation and reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, its broad range of biological activities makes it a versatile tool for investigating various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies could investigate the mechanism of action of this compound in cancer cells and evaluate its efficacy in animal models. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines in cells. Future studies could investigate the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research could investigate the potential of this compound as a tool for investigating various biological processes due to its broad range of biological activities.
Applications De Recherche Scientifique
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine has been found to have potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit activity against a variety of biological targets, including kinases, phosphodiesterases, and G protein-coupled receptors. It has also been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit tumor growth.
Propriétés
IUPAC Name |
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRDNVZWZKHKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218679.png)

![3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218690.png)
![Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3218697.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3218702.png)
![6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine](/img/structure/B3218707.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218719.png)
![3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3218726.png)


![3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B3218757.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3218768.png)
![3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3218773.png)